Scaffold Target Affinity: Imidazo[1,2-a]pyrimidine vs. Triazolopyrimidine in Plasmodium falciparum DHODH Inhibition
The imidazo[1,2-a]pyrimidine scaffold demonstrates superior binding affinity relative to the triazolopyrimidine scaffold against Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH). The lead imidazo[1,2-a]pyrimidine compound DSM151 achieved a PfDHODH IC₅₀ of 0.077 μM, representing a 4-fold improvement in binding affinity compared to the equivalent triazolopyrimidine analog [1]. This scaffold-dependent affinity gain was further validated in vivo, where DSM151 suppressed parasites in the P. berghei mouse model [1].
| Evidence Dimension | PfDHODH inhibitory potency (IC₅₀) |
|---|---|
| Target Compound Data | Imidazo[1,2-a]pyrimidine DSM151: IC₅₀ = 0.077 μM |
| Comparator Or Baseline | Equivalent triazolopyrimidine analog: IC₅₀ = ~0.308 μM (4-fold less potent) |
| Quantified Difference | 4-fold greater binding affinity for imidazo[1,2-a]pyrimidine scaffold |
| Conditions | In vitro PfDHODH enzyme inhibition assay; in vivo P. berghei mouse malaria model |
Why This Matters
For antimalarial drug discovery programs, the imidazo[1,2-a]pyrimidine scaffold offers a quantifiable potency advantage over the triazolopyrimidine scaffold, directly impacting lead candidate selection and subsequent chemistry resource allocation.
- [1] Marwaha A, White J, El Mazouni F, et al. Bioisosteric transformations and permutations in the triazolopyrimidine scaffold to identify the minimum pharmacophore required for inhibitory activity against Plasmodium falciparum dihydroorotate dehydrogenase. J Med Chem. 2012;55(17):7425-7436. doi:10.1021/jm300351w. View Source
